![molecular formula C7H14BrNO3Si B14648787 1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 52777-69-2](/img/structure/B14648787.png)
1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a unique organosilicon compound characterized by its bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the reaction of a suitable precursor with bromomethyl reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, with solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the development of advanced materials and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
Uniqueness
1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is unique due to its specific combination of a bromomethyl group with a bicyclic organosilicon structure. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
52777-69-2 |
|---|---|
Fórmula molecular |
C7H14BrNO3Si |
Peso molecular |
268.18 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H14BrNO3Si/c8-7-13-10-4-1-9(2-5-11-13)3-6-12-13/h1-7H2 |
Clave InChI |
VIQXSUOJVGYTJE-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Si]2(OCCN1CCO2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


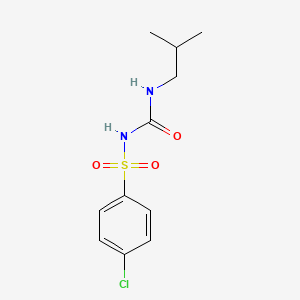

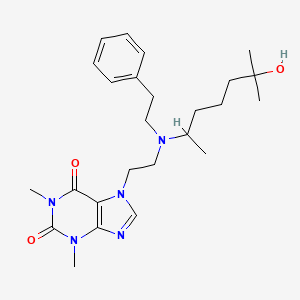
![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
![Lithium, [(4-methoxyphenyl)ethynyl]-](/img/structure/B14648727.png)

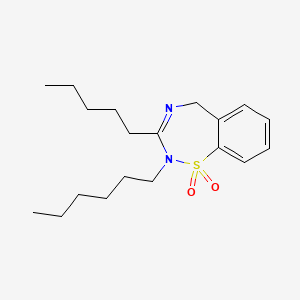
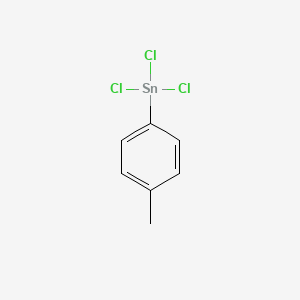
![4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol](/img/structure/B14648760.png)

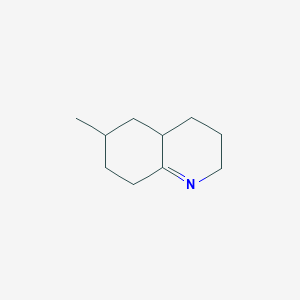

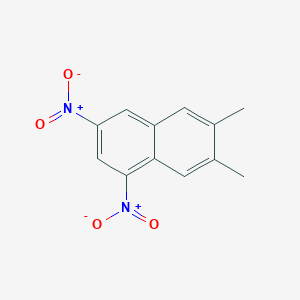
methanone](/img/structure/B14648786.png)
